Cas no 57644-02-7 (3-(2-bromoethyl)-1,5-dimethyl-1H-pyrazole)

3-(2-Bromoethyl)-1,5-dimethyl-1H-pyrazole is a brominated pyrazole derivative commonly employed as a versatile intermediate in organic synthesis. Its reactive bromoethyl group facilitates further functionalization, making it valuable for constructing more complex heterocyclic frameworks or pharmaceutical precursors. The 1,5-dimethyl substitution enhances stability while maintaining reactivity, offering a balance between shelf life and synthetic utility. This compound is particularly useful in nucleophilic substitution reactions, cross-coupling methodologies, and the preparation of biologically active molecules. Its well-defined structure and consistent purity ensure reproducibility in research and industrial applications. Proper handling is advised due to the alkyl bromide moiety’s potential lachrymatory and irritant properties.
3-(2-bromoethyl)-1,5-dimethyl-1H-pyrazole structure
57644-02-7 structure
Product Name:3-(2-bromoethyl)-1,5-dimethyl-1H-pyrazole
CAS No:57644-02-7
MF:C7H11BrN2
MW:203.079640626907
CID:6005402
PubChem ID:66859976
Update Time:2025-08-05

3-(2-bromoethyl)-1,5-dimethyl-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 3-(2-bromoethyl)-1,5-dimethyl-1H-pyrazole
    • HKLGOXIDVNKEPY-UHFFFAOYSA-N
    • 57644-02-7
    • EN300-1916049
    • SCHEMBL964527
    • 3-(bromoethyl)-1,5-dimethyl-1H-pyrazole
    • Inchi: 1S/C7H11BrN2/c1-6-5-7(3-4-8)9-10(6)2/h5H,3-4H2,1-2H3
    • InChI Key: HKLGOXIDVNKEPY-UHFFFAOYSA-N
    • SMILES: BrCCC1C=C(C)N(C)N=1

Computed Properties

  • Exact Mass: 202.01056g/mol
  • Monoisotopic Mass: 202.01056g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 17.8Ų

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Additional information on 3-(2-bromoethyl)-1,5-dimethyl-1H-pyrazole

Introduction to 3-(2-bromoethyl)-1,5-dimethyl-1H-pyrazole (CAS No. 57644-02-7)

3-(2-bromoethyl)-1,5-dimethyl-1H-pyrazole, identified by its Chemical Abstracts Service (CAS) number 57644-02-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic compound features a pyrazole core substituted with a 2-bromoethyl side chain and two methyl groups at the 1 and 5 positions, making it a versatile intermediate for synthesizing biologically active molecules.

The structural motif of 3-(2-bromoethyl)-1,5-dimethyl-1H-pyrazole positions it as a valuable scaffold for drug discovery programs. The presence of the bromoethyl group introduces reactivity that allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of more complex molecular architectures. This property has made it a focal point in the development of novel therapeutic agents.

In recent years, there has been growing interest in pyrazole derivatives due to their broad spectrum of biological activities. The dimethyl substitution at the 1 and 5 positions enhances the lipophilicity of the molecule, which is often a critical factor in drug bioavailability. Additionally, the bromoethyl moiety serves as a handle for introducing polar or charged functionalities, facilitating interactions with biological targets.

One of the most compelling applications of 3-(2-bromoethyl)-1,5-dimethyl-1H-pyrazole lies in its role as a precursor for kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, and their dysregulation is implicated in various diseases, particularly cancer. By leveraging the reactivity of the bromoethyl group, researchers have synthesized libraries of pyrazole-based kinase inhibitors that exhibit promising preclinical activity. For instance, derivatives of this compound have shown inhibitory effects against tyrosine kinases, which are key targets in oncology research.

Recent advancements in structure-activity relationship (SAR) studies have highlighted the importance of optimizing the substitution pattern on the pyrazole ring. Modifications to the 2-bromoethyl side chain or the methyl groups at positions 1 and 5 can significantly alter the pharmacokinetic and pharmacodynamic properties of the resulting compounds. These insights have guided the design of next-generation inhibitors with improved selectivity and potency.

The compound’s utility extends beyond kinase inhibition. It has also been explored as a building block for developing antimicrobial agents. Pyrazole derivatives exhibit broad-spectrum antimicrobial activity by interfering with bacterial cell wall synthesis or other vital metabolic pathways. The incorporation of the bromoethyl group into these derivatives has been shown to enhance their efficacy against resistant strains of bacteria, making them attractive candidates for further development.

Another area where 3-(2-bromoethyl)-1,5-dimethyl-1H-pyrazole has demonstrated promise is in neurodegenerative disease research. Pyrazole-based compounds have shown potential in modulating neurotransmitter systems, which could be beneficial in treating conditions such as Alzheimer’s disease and Parkinson’s disease. The ability to functionalize the molecule further allows researchers to fine-tune its interactions with specific neural receptors, paving the way for targeted therapies.

The synthesis of 3-(2-bromoethyl)-1,5-dimethyl-1H-pyrazole typically involves multi-step organic transformations starting from commercially available precursors like 2-bromoethanol and appropriately substituted pyrazole derivatives. The reaction sequence often includes protection-deprotection strategies to ensure regioselective functionalization. Advances in synthetic methodologies have made it possible to produce this compound with high yield and purity, facilitating its use in downstream applications.

In conclusion, 3-(2-bromoethyl)-1,5-dimethyl-1H-pyrazole (CAS No. 57644-02-7) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent scaffold for developing drugs targeting various diseases, including cancer and neurodegenerative disorders. As our understanding of biological pathways continues to evolve, compounds like this will remain at the forefront of medicinal chemistry innovation.

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